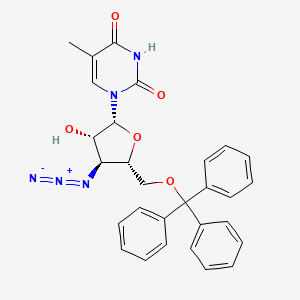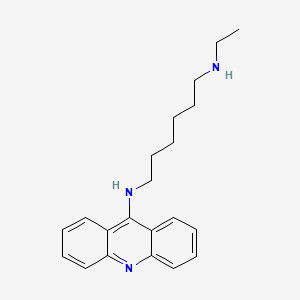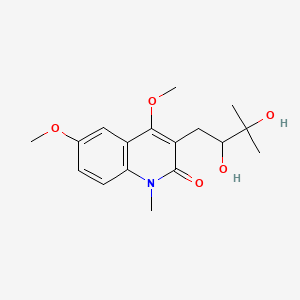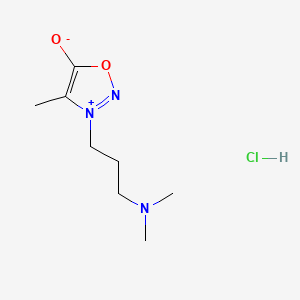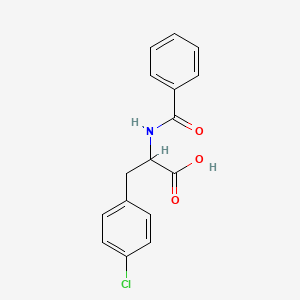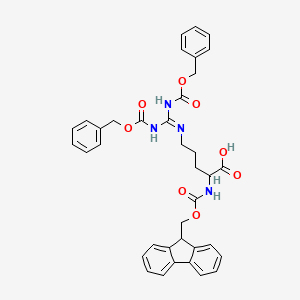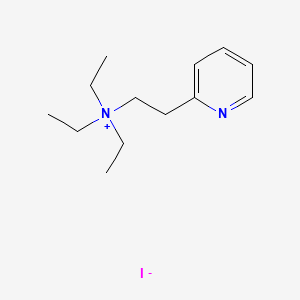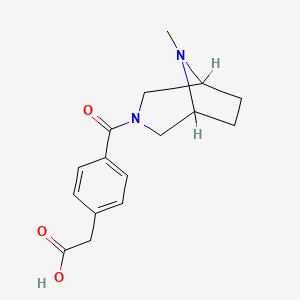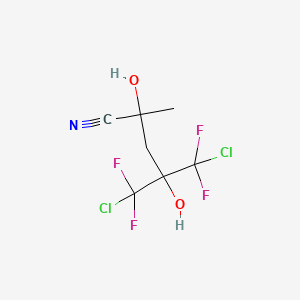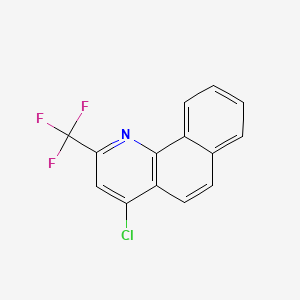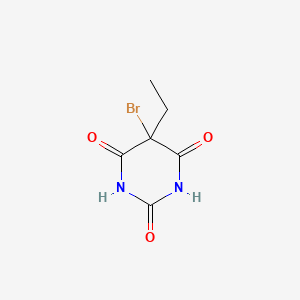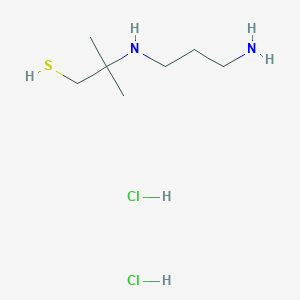
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reagent in biochemical research and has significant importance due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride typically involves the reaction of 3-aminopropylamine with 2-methylpropanethiol in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps to isolate the final product.
化学反应分析
Types of Reactions
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to yield thiols.
Substitution: It can participate in substitution reactions where the amino or thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a protective agent against radiation-induced damage.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of 2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride involves its interaction with cellular components. It acts as a cytoprotective agent by scavenging reactive oxygen species and activating p53 pathways, which help in protecting normal tissues from damage caused by radiation and chemotherapy .
相似化合物的比较
Similar Compounds
Amifostine: A cytoprotective agent used in cancer therapy.
3-Aminopropyltriethoxysilane: Used in surface functionalization and biosensing applications.
Uniqueness
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride is unique due to its dual functional groups (amino and thiol), which allow it to participate in a variety of chemical reactions and provide protective effects in biological systems. Its ability to scavenge reactive oxygen species and activate protective pathways makes it particularly valuable in medical applications.
属性
CAS 编号 |
23545-69-9 |
|---|---|
分子式 |
C7H20Cl2N2S |
分子量 |
235.22 g/mol |
IUPAC 名称 |
2-(3-aminopropylamino)-2-methylpropane-1-thiol;dihydrochloride |
InChI |
InChI=1S/C7H18N2S.2ClH/c1-7(2,6-10)9-5-3-4-8;;/h9-10H,3-6,8H2,1-2H3;2*1H |
InChI 键 |
XLPADAMZRYURRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CS)NCCCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


